3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
"3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" is a complex organic compound notable for its unique structure comprising multiple functional groups. This compound is relevant in the field of chemical synthesis, pharmaceutical research, and material science due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" typically involves multi-step reactions that include nucleophilic substitution, cyclization, and oxidation processes. Specific conditions often require controlled temperature and pH, and the use of catalysts to enhance reaction rates.
Industrial Production Methods: Industrial preparation may utilize automated continuous flow reactors to maintain stringent control over reaction conditions. Methods focus on scaling up the reactions while ensuring consistency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions such as:
Oxidation: Transforming specific functional groups within the compound to higher oxidation states.
Reduction: Reducing functional groups like nitriles to amines.
Substitution: Particularly nucleophilic and electrophilic substitutions, given the presence of pyridine and pyrazine rings.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents such as potassium permanganate (KMnO4), and various catalysts for substitution reactions.
Major Products: Depending on the reaction, products can include amines, alcohols, or halogenated derivatives that retain the core structure of the original compound.
Scientific Research Applications
"3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" finds applications in:
Chemistry: As a precursor for more complex molecules or as a catalyst in certain reactions.
Biology: Used in the study of enzyme interactions and as a potential bioactive agent.
Medicine: Investigated for its therapeutic potential in targeting specific pathways in diseases.
Industry: Employed in the development of new materials due to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved depend on the particular application, ranging from inhibition of specific enzymes to modulation of signaling pathways in biological systems.
Comparison with Similar Compounds
When compared to similar compounds, "3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" stands out due to its structural uniqueness and the combination of functional groups which impart distinct reactivity and applications. Similar compounds include:
1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-3-carboxamide
3-((1-(2-(4-oxopyridazin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
And there we have it—a deep dive into the world of this compound, reflecting its complexity and versatile nature! What other topics pique your curiosity?
Properties
IUPAC Name |
3-[1-[2-(6-oxopyridazin-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c16-8-12-15(18-6-5-17-12)24-11-3-7-20(9-11)14(23)10-21-13(22)2-1-4-19-21/h1-2,4-6,11H,3,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOILLICIWLOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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